molecular formula C16H22N2O3 B152955 tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate CAS No. 478832-03-0

tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate

Cat. No. B152955
M. Wt: 290.36 g/mol
InChI Key: FBSNXICUDZJXNQ-UHFFFAOYSA-N
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Description

The compound tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate is a chemical entity that appears to be related to a family of organic compounds known as pyrrolidinones. These compounds are characterized by a 5-membered lactam ring—a cyclic amide—and are often used as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of related pyrrolidinone derivatives can involve various strategies. For instance, the enantioselective synthesis of a benzyl tert-butoxycarbonylamino cyclohexylcarbamate compound was achieved using an iodolactamization as a key step, which is a method that could potentially be adapted for the synthesis of tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate . Additionally, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the utility of highly functionalized 2-pyrrolidinones in the creation of novel compounds, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrrolidinone derivatives is crucial for their reactivity and function. X-ray crystallography has been used to confirm the structure of related compounds, such as a palladacycle intermediate in the C–H bond activation process . This technique could be employed to analyze the molecular structure of tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate to ensure the correct stereochemistry and conformation.

Chemical Reactions Analysis

Pyrrolidinone derivatives can undergo various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and shown to behave as N-(Boc)-protected nitrones in reactions with organometallics . This suggests that tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate could also participate in similar reactions, potentially serving as a building block in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidinone derivatives are influenced by their functional groups. The tert-butyl group, for instance, is known to impart steric bulk and can affect the solubility and stability of the compound. The benzyl group could contribute to the compound's reactivity through potential interactions with catalysts or reagents in synthetic applications. The carbamate functionality is often used as a protecting group for amines and can influence the acidity and basicity of the nitrogen atom within the pyrrolidinone ring.

Scientific Research Applications

Synthetic Applications in Organic Chemistry

tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate serves as a pivotal compound in synthetic organic chemistry, particularly in the synthesis of N-heterocyclic compounds. It is instrumental in the creation of chiral building blocks for various pharmaceuticals and biologically active molecules. A notable application includes its role in the synthesis of piperidines, pyrrolidines, azetidines, and their derivatives, which are common frameworks in natural products and therapeutic agents. This versatility underscores the compound's utility in enabling access to a wide range of structurally diverse molecules with potential pharmacological properties (Philip et al., 2020).

Environmental Considerations and Degradation

In environmental research, compounds related to tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate, specifically tert-butyl-based ethers such as methyl tert-butyl ether (MTBE), have been extensively studied for their environmental fate and biodegradation pathways. These studies are crucial for understanding and mitigating the environmental impact of such compounds. Research has shown that MTBE, a compound structurally related to tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate, can be biodegraded under specific conditions, which has significant implications for the remediation of contaminated sites (Fiorenza & Rifai, 2003).

Advances in Bioremediation Techniques

Bioremediation research has also explored the degradation of related compounds, highlighting advancements in techniques for the environmental management of tert-butyl-based contaminants. These studies suggest potential strategies for the bioremediation of areas contaminated with similar compounds, offering insights into the natural attenuation processes and engineered solutions for mitigating environmental pollution. The removal of MTBE from water through adsorption and biodegradation represents a parallel interest in the environmental management of tert-butyl-based compounds, providing a foundation for future research on compounds like tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate (Vakili et al., 2017).

Contribution to Green Chemistry

The exploration of green and sustainable methodologies in chemistry has also seen the application of tert-butyl-based compounds. These compounds are involved in studies aiming to develop environmentally friendly synthetic routes and processes. The focus on reducing the environmental footprint of chemical synthesis by employing safer reagents and solvents aligns with the broader goals of green chemistry, making tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate and its derivatives subjects of interest in research dedicated to sustainability (Yan et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)17-13-9-14(19)18(11-13)10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSNXICUDZJXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate

Synthesis routes and methods

Procedure details

In tert-butyl alcohol (6 ml) was dissolved 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid (1.00 g, 4.56 mmol), and triethylamine (0.76 ml, 5.5 mmol) was added thereto. Then, a solution of diphenylphosphoryl azide (1.38 g, 5.02 mmol) in tert-butyl alcohol (4 ml) was added thereto, and the resulting mixture was refluxed for 2 hours. After completion of the reaction, the reaction solution was concentrated and the tert-butyl alcohol was removed as an azeotrope with toluene as much as possible. The residue was purified by a silica gel chromatography (eluent: ethyl acetate/hexane) to obtain tert-butyl 1-benzyl-5-oxo-3-pyrrolidinylcarbamate (480 mg, 51%).
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.76 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two

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